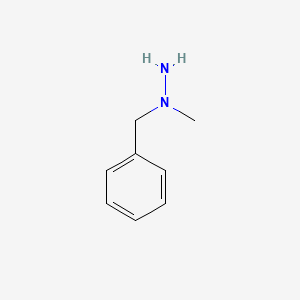

1-Benzyl-1-methylhydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 529094. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-1-methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-10(9)7-8-5-3-2-4-6-8/h2-6H,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBYHABJPALDSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276759 | |

| Record name | 1-benzyl-1-methylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3931-52-0 | |

| Record name | 3931-52-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-1-methylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 1-Benzyl-1-methylhydrazine: A Technical Guide for Chemical Researchers

Introduction: The Significance of 1-Benzyl-1-methylhydrazine in Medicinal Chemistry and Organic Synthesis

This compound is a key structural motif and a valuable intermediate in the synthesis of a variety of biologically active compounds and complex organic molecules.[1][2] Its unsymmetrical disubstituted hydrazine core makes it a versatile building block for the construction of nitrogen-containing heterocycles and other pharmacologically relevant scaffolds.[3] Notably, derivatives of this compound have been investigated for their potential as monoamine oxidase (MAO) inhibitors, highlighting their importance in the field of medicinal chemistry.[4][5] This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering detailed protocols, mechanistic insights, and a comparative analysis of the available methodologies to aid researchers in their synthetic endeavors.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached through three principal strategies, each with its own set of advantages and considerations. The choice of a particular method will often depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific reagents and reaction conditions.

The primary synthetic routes that will be discussed in detail are:

-

Direct Alkylation of Methylhydrazine: A straightforward and often high-yielding approach involving the reaction of methylhydrazine with a suitable benzylating agent.

-

Reduction of N-Nitroso-N-benzyl-N-methylamine: A reliable method for preparing unsymmetrically disubstituted hydrazines from their corresponding nitrosamine precursors.

-

Reductive Amination of Benzaldehyde with Methylhydrazine: A versatile method that proceeds through the formation and subsequent reduction of a hydrazone intermediate.

The logical flow of these synthetic transformations is depicted in the workflow diagram below.

Caption: Overview of the primary synthetic routes to this compound.

Protocol I: Direct Alkylation of Methylhydrazine

The direct N-benzylation of methylhydrazine with a benzyl halide, such as benzyl chloride, is one of the most direct and commonly employed methods for the synthesis of this compound.[6][7] This reaction proceeds via a nucleophilic substitution mechanism, where the more nucleophilic nitrogen of methylhydrazine attacks the electrophilic benzylic carbon.

Mechanistic Rationale

The choice of reaction conditions is crucial to favor the formation of the desired unsymmetrically disubstituted hydrazine and minimize side reactions such as dialkylation. The use of an excess of methylhydrazine can help to reduce the formation of 1,2-dibenzyl-1-methylhydrazine. The reaction is typically carried out in a suitable solvent, such as ethanol.[6]

Caption: Simplified mechanism of the direct alkylation of methylhydrazine.

Experimental Protocol

A typical procedure for the alkylation of methylhydrazine with an ortho-substituted benzyl halide is as follows, which can be adapted for benzyl chloride.[6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of methylhydrazine (3.5 moles) and anhydrous ethanol is prepared.

-

Addition of Benzyl Halide: To the stirred solution, o,α-dichlorotoluene (1.0 mole) is added.

-

Reaction: The mixture is refluxed for 1 hour after the initial exothermic reaction subsides.

-

Work-up: The reaction mixture is concentrated in vacuo. The residue is made alkaline with 50% NaOH and extracted with diethyl ether.

-

Purification: The ether extracts are washed with water, dried over magnesium sulfate, concentrated, and distilled to yield the product.

| Parameter | Value | Reference |

| Molar Ratio (Methylhydrazine:Benzyl Halide) | 3.5 : 1 | [6] |

| Solvent | Anhydrous Ethanol | [6] |

| Reaction Time | 1 hour (reflux) | [6] |

| Reported Yield | 92% (for l-(o-Chlorobenzyl)-l-methylhydrazine) | [6] |

Protocol II: Reduction of N-Nitroso-N-benzyl-N-methylamine

The reduction of N-nitrosamines is a well-established method for the synthesis of unsymmetrically disubstituted hydrazines.[8][9] This two-step process involves the nitrosation of the corresponding secondary amine, N-benzyl-N-methylamine, followed by the reduction of the resulting nitrosamine. Lithium aluminum hydride (LAH) is a commonly used reducing agent for this transformation.

Mechanistic Considerations

The first step involves the reaction of N-benzyl-N-methylamine with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a strong acid. The resulting N-nitrosamine is then reduced. The mechanism of LAH reduction involves the nucleophilic attack of the hydride ion on the nitrogen of the nitroso group.

Caption: Workflow for the synthesis via nitrosamine reduction.

Experimental Protocol

The synthesis of the precursor, N-nitroso-N-benzyl-N-methylamine, is a prerequisite for this method. The general procedure for the reduction of a nitrosamine is as follows:

-

Reaction Setup: A solution of the N-nitrosamine in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in ether under an inert atmosphere.

-

Reaction: The reaction mixture is stirred at room temperature or gently refluxed to ensure complete reduction.

-

Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous NaOH solution.

-

Purification: The resulting slurry is filtered, and the filtrate is dried and concentrated. The product is then purified by distillation.

| Parameter | Value | Reference |

| Reducing Agent | Lithium Aluminum Hydride (LAH) | [8] |

| Solvent | Anhydrous Diethyl Ether | [8] |

| Key Intermediate | N-Nitroso-N-benzyl-N-methylamine | [8] |

| General Applicability | Broad for unsymmetrically disubstituted hydrazines | [8][9] |

Protocol III: Reductive Amination

Reductive amination is a powerful and versatile method for the formation of C-N bonds and can be adapted for the synthesis of this compound.[10] This one-pot or two-step process involves the initial condensation of benzaldehyde with methylhydrazine to form the corresponding hydrazone, which is then reduced in situ or in a separate step to the desired hydrazine.

Causality in Experimental Choices

The choice of reducing agent is critical for the success of a reductive amination. A mild reducing agent that selectively reduces the C=N bond of the hydrazone without reducing the starting aldehyde is preferred for a one-pot procedure. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often suitable for this purpose.[11][12] The reaction is typically carried out in a protic solvent like methanol or ethanol, which facilitates both the hydrazone formation and the reduction step.

Sources

- 1. This compound | C8H12N2 | CID 198458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 1-methyl-1-(substituted benzyl)hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. echemi.com [echemi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1-Benzyl-1-methylhydrazine for Researchers and Drug Development Professionals

Introduction

1-Benzyl-1-methylhydrazine is a substituted hydrazine derivative characterized by the presence of both a benzyl and a methyl group attached to the same nitrogen atom of the hydrazine moiety. As a member of the hydrazine class of compounds, it serves as a versatile and reactive intermediate in organic synthesis. Its structural features make it a valuable building block for the construction of more complex molecular architectures, particularly within the fields of medicinal chemistry and drug discovery. Hydrazine derivatives are known to exhibit a wide range of biological activities, and compounds like this compound are often precursors to novel therapeutic agents.[1][2] This guide provides an in-depth overview of its molecular structure, physicochemical properties, synthesis, and applications, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Molecular Structure

The unique arrangement of functional groups in this compound dictates its chemical reactivity and utility. The primary amino group offers a site for further functionalization, while the tertiary amine nitrogen influences the molecule's electronic properties and steric profile.

The fundamental structure consists of a hydrazine core (-NH-NH₂) asymmetrically substituted with a methyl group and a benzyl group on one nitrogen atom.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Alkylation

This protocol is adapted from established methods for synthesizing substituted benzylhydrazines. [5][6]

-

Reaction Setup: To a stirred solution of methylhydrazine (3.5 moles) in anhydrous ethanol, add o,a-dichlorotoluene (1.0 mole) or another suitable benzyl halide. The excess methylhydrazine is used to minimize the formation of dialkylated byproducts.

-

Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the temperature; the reaction is typically complete about one hour after the temperature begins to fall from its peak.

-

Solvent Removal: After cooling, concentrate the mixture under reduced pressure (in vacuo) to remove the ethanol solvent.

-

Alkaline Work-up and Extraction: Make the resulting residue alkaline by adding a 50% sodium hydroxide (NaOH) solution. This converts the hydrazine hydrochloride salt to the free base. Extract the aqueous mixture multiple times with diethyl ether.

-

Drying and Purification: Combine the organic extracts and wash them with water. Dry the ether solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent.

-

Final Distillation: Purify the crude product by vacuum distillation to yield pure this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate. Its value lies in its ability to serve as a scaffold for generating a library of more complex molecules with potential biological activity.

Role as a Chemical Building Block

The presence of a reactive primary amine (-NH₂) makes this compound an excellent precursor for creating hydrazones, pyrazoles, and other nitrogen-containing heterocycles. These structural motifs are prevalent in many pharmaceutically active compounds. Hydrazine derivatives are widely investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Many hydrazine and hydrazone compounds have shown potential in inhibiting cancer cell proliferation. [1][2]* Antimicrobial Therapies: The hydrazine scaffold is a component of various compounds explored for their antibacterial and antifungal properties. [1]* Enzyme Inhibition: The hydrazine moiety can interact with enzymes, making its derivatives candidates for enzyme inhibitors. [1]A notable example is the investigation of substituted benzylhydrazines as monoamine oxidase (MAO) inhibitors. [6]

Caption: Role of this compound as an intermediate in drug discovery.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of standard analytical techniques is employed. While some commercial suppliers provide the material for early discovery without extensive analytical data, a research setting would require rigorous characterization.

General Analytical Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to confirm the presence and integration of protons corresponding to the methyl, benzyl (both methylene and aromatic), and amine groups. The chemical shifts and splitting patterns provide definitive structural information.

-

¹³C NMR: Used to identify all unique carbon atoms in the molecule, including those in the methyl, methylene, and phenyl groups.

-

-

Mass Spectrometry (MS):

-

Provides the molecular weight of the compound by identifying the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₈H₁₂N₂).

-

-

Gas Chromatography (GC):

-

Used to assess the purity of the sample. A single, sharp peak would indicate a high degree of purity. GC can also be coupled with mass spectrometry (GC-MS) for simultaneous separation and identification.

-

-

Infrared (IR) Spectroscopy:

-

Used to identify characteristic functional groups. Key absorptions would include N-H stretching for the primary amine, C-H stretching for the aromatic and aliphatic groups, and C=C stretching for the benzene ring.

-

Conclusion

This compound is a structurally distinct chemical reagent with significant potential as a precursor in synthetic organic chemistry. Its value is particularly pronounced in the field of medicinal chemistry, where it serves as a foundational element for the synthesis of novel compounds with diverse pharmacological profiles. A thorough understanding of its structure, properties, and synthetic methodologies is essential for researchers aiming to leverage this compound in the development of new chemical entities and potential drug candidates.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Butler, D. E., Alexander, S. M., McLean, J. W., & Strand, L. B. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry, 14(11), 1052–1054. Retrieved from [Link]

-

PubMed. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. National Library of Medicine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-1-[(2-methylpropan-2-yl)oxy]hydrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 1-METHYL-2-BENZYLHYDRAZINE. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-2-benzylhydrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding Benzyl 1-methylhydrazinecarboxylate: Properties, Applications, and Synthesis Insights. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-Benzyl-2-methylhydrazine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Role of Benzyl 1-methylhydrazinecarboxylate. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. American Chemical Society. Retrieved from [Link]

-

PubChem. (n.d.). (Phenylmethyl)hydrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-benzyl-2-methylhydrazine (C8H12N2). Retrieved from [Link]

-

PubChem. (n.d.). Methylhydrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-N-phenyl-hydrazine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C8H12N2 | CID 198458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 3931-52-0 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 1-methyl-1-(substituted benzyl)hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 3931-52-0: 1-Methyl-1-(phenylmethyl)-hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with CAS number 3931-52-0, identified as 1-Methyl-1-(phenylmethyl)-hydrazine. The guide is structured to deliver essential technical information for professionals in research and drug development, focusing on its properties and commercial availability.

Introduction

1-Methyl-1-(phenylmethyl)-hydrazine is a substituted hydrazine derivative. Hydrazine and its derivatives are a class of compounds with significant applications in organic synthesis and as intermediates in the pharmaceutical and agrochemical industries. They are recognized for their role as building blocks in the synthesis of heterocyclic compounds and as energetic materials. Aromatic hydrazine compounds, in particular, have demonstrated notable biological activities, including antibacterial and anticancer properties, and possess strong coordination abilities with metals.

It is crucial to distinguish CAS 3931-52-0 from related but distinct hydrazine derivatives such as 1-methyl-1-phenylhydrazine (CAS 618-40-6) and 1-benzyl-1-phenylhydrazine hydrochloride (CAS 5705-15-7), for which more extensive data is publicly available. This guide will focus specifically on the information available for CAS 3931-52-0.

Part 1: Core Chemical Properties

Detailed experimental data for the physical and chemical properties of 1-Methyl-1-(phenylmethyl)-hydrazine are not extensively reported in publicly available literature. The following table summarizes the basic structural and molecular information.

| Property | Value | Source |

| CAS Number | 3931-52-0 | [1] |

| IUPAC Name | 1-methyl-1-(phenylmethyl)-hydrazine | [1] |

| Synonyms | Hydrazine, 1-benzyl-1-methyl- | [2][3][4] |

| Molecular Formula | C8H12N2 | [2] |

Part 2: Synthesis and Reactivity

General Synthesis Approach for Related Hydrazine Derivatives

For instance, the synthesis of 1-methyl-1-phenylhydrazine involves the methylation of phenylhydrazine. This can be achieved by reacting phenylhydrazine with a methylating agent. A patented method for producing methyl hydrazine involves the methylation of hydrazine hydrochloride with methanol in the presence of a catalyst.[5] Another described synthesis involves the preparation of phenylhydrazine from aniline through diazotization and reduction, followed by methylation.[6]

The following diagram illustrates a generalized conceptual workflow for the synthesis of a methylated hydrazine derivative.

Caption: Conceptual workflow for the synthesis of 1-Methyl-1-(phenylmethyl)-hydrazine.

Part 3: Applications and Biological Significance

Specific applications and the biological mechanism of action for 1-Methyl-1-(phenylmethyl)-hydrazine are not well-documented in the available scientific literature. However, based on the broader class of hydrazine derivatives, potential areas of application can be inferred.

Hydrazine derivatives are known to be valuable intermediates in the synthesis of pharmaceuticals. For example, related compounds are used in the production of antineoplastic agents.[3] The mechanism in such applications often involves the ability of the hydrazine moiety to interact with biological targets or serve as a scaffold for building more complex, biologically active molecules.

The general reactivity of the hydrazine functional group makes it a useful tool in organic synthesis for creating carbon-nitrogen and nitrogen-nitrogen bonds, which are integral to many pharmaceutical and agrochemical compounds.

Part 4: Safety and Handling

| Hazard Category | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[7] |

| Skin Corrosion/Irritation | Causes skin irritation.[7] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[7] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |

General Handling Precautions:

-

Use in a well-ventilated area.[8]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

-

Wash hands thoroughly after handling.[8]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

Part 5: Suppliers

1-Methyl-1-(phenylmethyl)-hydrazine (CAS 3931-52-0) is available from a limited number of chemical suppliers, primarily for research and development purposes.

| Supplier | Location |

| Inui Corporation | Japan[1] |

| Guidechem (lists multiple suppliers) | China[2] |

It is recommended to contact these suppliers directly to obtain product specifications, purity levels, and a comprehensive Safety Data Sheet (SDS).

References

-

NCERT. Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]

-

PubChem. N-methyl-N-phenyl-hydrazine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Hydrazine, 1-phenyl-1-(phenylmethyl)-, hydrochloride (1:1). National Center for Biotechnology Information. Available at: [Link]

-

Mosaic Crop Nutrition. Monoammonium Phosphate (MAP) 11-52-0 Safety Data Sheet. Available at: [Link]

- Google Patents. CN109503418A - A kind of preparation process of methyl hydrazine.

-

Nutrien. fertilizer. Available at: [Link]

-

PubChem. 1-Naphthylamine. National Center for Biotechnology Information. Available at: [Link]

-

U.S. Environmental Protection Agency. Hydrazine, 1-phenyl-1-(phenylmethyl)-, hydrochloride (1:1) - Substance Details - SRS. Available at: [Link]

-

Toros Tarım. SAFETY DATA SHEET Mono Ammonium Phosphate (12-52-0). Available at: [Link]

-

Inui Corporation. Home. Available at: [Link]

Sources

- 1. Inui Corporation - Home [inuicorp.lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN109503418A - A kind of preparation process of methyl hydrazine - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. N-methyl-N-phenyl-hydrazine | C7H10N2 | CID 36299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sds.simplot.com [sds.simplot.com]

- 9. CAS 5705-15-7: Hydrazine, 1-phenyl-1-(phenylmethyl)-, hydr… [cymitquimica.com]

Mechanism of action of benzylhydrazine derivatives

<An In-depth Technical Guide to the Mechanism of Action of Benzylhydrazine Derivatives

Abstract

Benzylhydrazine derivatives represent a significant class of pharmacological agents, historically pivotal in the development of therapeutics for neurological disorders. This guide provides a detailed examination of their primary mechanism of action: the inhibition of monoamine oxidase (MAO). We will explore the biochemical basis of this inhibition, the distinction between MAO isoforms, the irreversible and covalent nature of the interaction, and the downstream neurochemical consequences. Furthermore, this document details validated experimental protocols for assessing MAO inhibition, discusses structure-activity relationships, and contextualizes the therapeutic applications and limitations of these compounds for researchers, scientists, and drug development professionals.

Introduction: The Benzylhydrazine Scaffold in Neuropharmacology

The benzylhydrazine chemical motif, characterized by a benzyl group attached to a hydrazine moiety, is the foundational structure for a class of drugs that profoundly impact neurotransmitter metabolism. Historically, compounds like phenelzine and isocarboxazid were among the first effective treatments for major depressive disorder.[1][2][3] Their discovery, stemming from observations of mood elevation in patients treated with hydrazine-based tuberculosis drugs, opened a new era in psychopharmacology.[2]

The primary therapeutic efficacy of these derivatives is rooted in their potent ability to inhibit monoamine oxidase (MAO), a family of enzymes responsible for the degradation of key monoamine neurotransmitters.[2][4] By preventing this breakdown, benzylhydrazine derivatives elevate the synaptic concentrations of serotonin, norepinephrine, and dopamine, leading to their antidepressant and anxiolytic effects.[1][3][4]

Core Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase

The central mechanism of action for benzylhydrazine derivatives is the time-dependent, irreversible inhibition of both isoforms of monoamine oxidase, MAO-A and MAO-B.[1][4][5] This inactivation is a result of the formation of a stable, covalent bond between a reactive metabolite of the drug and the enzyme's essential flavin adenine dinucleotide (FAD) cofactor.[5][6][7]

The Monoamine Oxidase (MAO) Enzyme System

MAO enzymes are located on the outer membrane of mitochondria and are crucial for regulating the levels of neurotransmitters and other biogenic amines throughout the body.[2][8][9] They exist in two distinct isoforms:

-

MAO-A: Primarily metabolizes serotonin and norepinephrine.[2][5] Its inhibition is most closely linked to the antidepressant effects of these drugs.[10][11] MAO-A is also responsible for breaking down dietary amines like tyramine.[4]

-

MAO-B: Preferentially metabolizes phenylethylamine and dopamine.[2][5] Inhibition of MAO-B is a key strategy in the treatment of Parkinson's disease to preserve dopamine levels.[10][11]

Most classic benzylhydrazine derivatives, such as phenelzine, are non-selective, meaning they inhibit both MAO-A and MAO-B.[1][5][12] This non-selectivity contributes to their broad efficacy but also to a more complex side-effect profile.[11]

The Covalent Inhibition Pathway

The irreversible nature of the inhibition is a multi-step process that can be understood as a "suicide inhibition" mechanism. The benzylhydrazine compound itself is a substrate for the MAO enzyme.

-

Enzymatic Oxidation: The MAO enzyme attempts to oxidize the hydrazine derivative, mirroring its action on endogenous substrates like dopamine or serotonin.[5]

-

Formation of a Reactive Intermediate: This enzymatic oxidation converts the relatively stable benzylhydrazine into a highly reactive diazene (diimide) intermediate.[13]

-

Covalent Adduct Formation: Before this unstable intermediate can dissociate from the active site, it rapidly forms a covalent bond with the N5 or C4a position of the enzyme's FAD cofactor.[7][13]

-

Enzyme Inactivation: This covalent adduct permanently inactivates the enzyme.[4][5] The restoration of MAO activity is not possible until the cell synthesizes new enzyme molecules, a process that can take several weeks.[5]

This prolonged, irreversible action is why the clinical effects of benzylhydrazine MAOIs persist long after the drug is cleared from the bloodstream.[5]

Caption: Covalent inhibition of MAO by a benzylhydrazine derivative.

Secondary and Ancillary Mechanisms

While MAO inhibition is the primary mechanism, some benzylhydrazine derivatives exhibit other pharmacological activities that may contribute to their overall clinical profile. For instance, phenelzine has been shown to increase levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain, potentially by inhibiting GABA transaminase (GABA-T).[5][12] This action may enhance its anxiolytic properties.[5][12] Furthermore, some metabolites of these drugs, such as phenethylamine (PEA) from phenelzine, can act as releasing agents for norepinephrine and dopamine, adding another layer to their complex pharmacology.[12]

Structure-Activity Relationships (SAR)

The inhibitory potency and selectivity of hydrazine derivatives are heavily influenced by their chemical structure.[14][15][16]

-

The Hydrazine Moiety: The -NH-NH2 group is critical for the mechanism-based inactivation. Modifications to this group often lead to a loss of irreversible inhibitory activity.[6]

-

Aromatic Ring Substituents: The nature and position of substituents on the benzyl ring can modulate the compound's affinity for the MAO active site and its selectivity between MAO-A and MAO-B.[15][17] For example, studies have shown that specific halogen substitutions can significantly enhance potency and selectivity for MAO-B.[17][18]

-

Cyclization: Cyclization of the hydrazide moiety into five- or six-membered rings has been shown to cause a significant decline or complete loss of MAO inhibitory properties, highlighting the importance of the flexible hydrazine chain.[15][16]

These SAR insights are crucial for the rational design of new, more selective, and potentially safer MAO inhibitors.[11][14]

Experimental Validation & Protocols

The characterization of benzylhydrazine derivatives as MAO inhibitors requires robust and validated biochemical assays. The primary goal is to determine the compound's potency (IC50) and its selectivity for MAO-A versus MAO-B.

Data Presentation: Comparative MAO Inhibition

The following table summarizes hypothetical IC50 data for representative MAO inhibitors, illustrating how potency and selectivity are typically presented.

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI) for MAO-B |

| Phenelzine (Non-selective) | 250 | 450 | 0.56 |

| Isocarboxazid (Non-selective) | 300 | 600 | 0.50 |

| Moclobemide (Reversible MAO-A) | 200 | 25000 | 0.008 |

| Selegiline (MAO-B Selective) | 8500 | 50 | 170 |

Note: IC50 values are illustrative. The Selectivity Index (SI) is calculated as (IC50 of MAO-A) / (IC50 of MAO-B). A high SI indicates selectivity for MAO-B.

Experimental Protocol: Fluorometric Assay for MAO Activity

This protocol is based on commercially available kits that provide a reliable method for determining MAO-A and MAO-B activity and inhibition.[8][19][20] The principle involves the MAO-catalyzed deamination of a substrate, which produces hydrogen peroxide (H2O2). The H2O2 then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent signal.[8][19][20]

Objective: To determine the IC50 of a test compound (e.g., a benzylhydrazine derivative) against recombinant human MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Assay Buffer

-

Fluorescent Probe (e.g., Amplex Red or similar)

-

Horseradish Peroxidase (HRP)

-

Selective Inhibitors (Clorgyline for MAO-A, Selegiline or Pargyline for MAO-B) for controls[9][19]

-

Test Compound (serial dilutions)

-

96-well black microplate

-

Fluorescence microplate reader (e.g., λex = 530nm, λem = 585nm)[19][20]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare working solutions of enzymes, substrate, probe, HRP, and test compounds in assay buffer as per the manufacturer's instructions. Create a serial dilution of the test compound (e.g., from 100 µM to 0.1 nM).

-

Enzyme/Inhibitor Pre-incubation (Critical for Irreversible Inhibitors):

-

To each well of the 96-well plate, add 45 µL of the diluted MAO-A or MAO-B enzyme solution.

-

Add 5 µL of the test compound serial dilutions to the sample wells.

-

For control wells, add 5 µL of buffer (100% activity control) or 5 µL of a saturating concentration of a known selective inhibitor (0% activity control).

-

Gently mix and incubate the plate for 10-15 minutes at room temperature. This pre-incubation step is vital as it allows the time-dependent, irreversible inhibitor to bind covalently to the enzyme.

-

-

Reaction Initiation:

-

Prepare a "Working Reagent" mix containing the substrate, fluorescent probe, and HRP in assay buffer.[19]

-

Add 50 µL of the Working Reagent to all wells to start the reaction.

-

-

Signal Detection:

-

Immediately place the plate in the fluorescence reader.

-

Incubate for 20-30 minutes in the dark at room temperature.[19]

-

Measure the fluorescence intensity.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Normalize the data by setting the average fluorescence of the "100% activity" control wells to 100% and the "0% activity" control wells to 0%.

-

Plot the percentage of inhibition versus the log concentration of the test compound.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Repeat the entire assay for both MAO-A and MAO-B to determine selectivity.

-

Caption: Experimental workflow for determining MAO inhibition via a fluorometric assay.

Therapeutic Implications and Limitations

The potent antidepressant and anxiolytic effects of benzylhydrazine MAOIs are a direct result of their core mechanism.[1][4] However, this same mechanism underlies their significant limitations.

-

Hypertensive Crisis: The irreversible inhibition of MAO-A in the gut and liver prevents the breakdown of dietary tyramine.[4] Ingestion of tyramine-rich foods (e.g., aged cheeses, cured meats) can lead to a massive release of norepinephrine, causing a dangerous spike in blood pressure known as a hypertensive crisis.[1][4] This necessitates strict dietary restrictions for patients.[4]

-

Drug Interactions: Co-administration with serotonergic agents (e.g., SSRIs) can lead to serotonin syndrome, a potentially fatal condition caused by excessive serotonin levels.[1]

-

Delayed Recovery: Due to the irreversible inhibition, a "washout" period of at least two weeks is required after discontinuing the drug before another serotonergic agent can be safely started.[5]

These risks have led to benzylhydrazine derivatives being reserved as third-line treatments for atypical or treatment-resistant depression.[5]

Conclusion and Future Directions

Benzylhydrazine derivatives are powerful, mechanism-based inhibitors of monoamine oxidase. Their irreversible, covalent binding to the FAD cofactor leads to a sustained increase in monoamine neurotransmitters, which is the basis for their therapeutic utility in mood and anxiety disorders. While their clinical use is limited by safety concerns, the principles of their mechanism of action continue to inform modern drug design. Future research focuses on developing reversible and more selective MAO inhibitors that can achieve therapeutic benefit with an improved safety profile, building on the foundational knowledge established by the study of classic benzylhydrazine compounds.[6][11]

References

- What is the mechanism of Phenelzine Sulfate? (2024). Patsnap Synapse.

- Phenelzine. (2016). eDrug.

-

Fakhouri, M., & Al-Horani, R. A. (2023). Phenelzine. In StatPearls. StatPearls Publishing. Available at: [Link]

-

Phenelzine. (n.d.). In Wikipedia. Retrieved from [Link]

-

Baker, G. B., Coutts, R. T., McKenna, K. F., & Sherry-McKenna, R. L. (1989). Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review. Journal of Psychiatry & Neuroscience, 14(3), 206–214. Available at: [Link]

-

Choi, H. J., & Park, C. H. (2015). Enzyme Inhibition Assays for Monoamine Oxidase. Biomolecules & therapeutics, 23(2), 191–197. Available at: [Link]

-

Akdemir, A., et al. (2016). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 21(3), 356. Available at: [Link]

-

Covalent adducts presumed to be formed between the FAD cofactor of MAO, and phenelzine (a) or clorgyline (b). (n.d.). ResearchGate. Available at: [Link]

-

Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. (2022). ACS Omega. Available at: [Link]

-

Monoamine Oxidase Assays. (n.d.). Cell Biolabs, Inc. Available at: [Link]

-

Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne. Available at: [Link]

-

Chimenti, F., et al. (2009). Inhibition of rat liver mitochondrial monoamine oxidase by hydrazine-thiazole derivatives: structure-activity relationships. Journal of medicinal chemistry, 52(4), 1031–1042. Available at: [Link]

-

EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. (n.d.). BioAssay Systems. Available at: [Link]

-

Chimenti, F., et al. (2005). Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR). Journal of enzyme inhibition and medicinal chemistry, 20(3), 269–274. Available at: [Link]

-

Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Available at: [Link]

-

Inhibition of monoamine oxidase - A activity in rat brain by synthetic hydrazines: Structure-activity relationship (SAR). (2005). The Aga Khan University. Available at: [Link]

-

structure and activity relationship of monoamine oxidase inhibitors. (1963). ResearchGate. Available at: [Link]

-

Structure−activity relationship of acylhydrazone-based MAO inhibition. (n.d.). ResearchGate. Available at: [Link]

-

Patek, D. R., & Hellerman, L. (1974). Mitochondrial monoamine oxidase. Mechanism of inhibition by phenylhydrazine and by aralkylhydrazines. Role of enzymatic oxidation. The Journal of biological chemistry, 249(8), 2373–2380. Available at: [Link]

-

Kumar, V., et al. (2017). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 7(57), 35989-36004. Available at: [Link]

-

Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. (n.d.). Available at: [Link]

-

Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: Structure-activity relationship (SAR). (2005). ResearchGate. Available at: [Link]

-

Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. The Biochemical journal, 128(4), 913–919. Available at: [Link]

- What is the mechanism of Beta-Phenylisopropylhydrazine? (2024). Patsnap Synapse.

-

Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. (2021). Psych Scene Hub. Available at: [Link]

-

Monoamine oxidase inhibitors (MAOIs). (n.d.). Mayo Clinic. Available at: [Link]

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (2022). Molecules. Available at: [Link]

Sources

- 1. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. psychscenehub.com [psychscenehub.com]

- 3. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 4. What is the mechanism of Phenelzine Sulfate? [synapse.patsnap.com]

- 5. Phenelzine – eDrug [edrug.mvm.ed.ac.uk]

- 6. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Beta-Phenylisopropylhydrazine? [synapse.patsnap.com]

- 8. Monoamine Oxidase Assays [cellbiolabs.com]

- 9. evotec.com [evotec.com]

- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Phenelzine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. PlumX [plu.mx]

- 15. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scholars.aku.edu [scholars.aku.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. resources.bio-techne.com [resources.bio-techne.com]

- 20. bioassaysys.com [bioassaysys.com]

Substituted Hydrazines: From Foundational Reagents to Advanced Functional Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted hydrazines, organic derivatives of the simple inorganic compound hydrazine (N₂H₄), represent a class of molecules with extraordinary versatility and profound impact across the scientific landscape. Their unique electronic structure, characterized by the presence of two adjacent, nucleophilic nitrogen atoms, underpins a rich and diverse reactivity profile. This technical guide provides an in-depth exploration of the core research applications of substituted hydrazines, designed for professionals engaged in chemical synthesis, drug discovery, and materials science. We will move beyond simple reaction catalogs to dissect the mechanistic underpinnings and causal logic behind experimental designs, offering field-proven insights into their application in heterocyclic synthesis, medicinal chemistry, bioconjugation, and the development of energetic and polymeric materials.

Core Principles: The Chemical Reactivity of the Hydrazine Moiety

The functionality of substituted hydrazines is dominated by the N-N single bond and the lone pair of electrons on each nitrogen atom. This configuration imparts both nucleophilic and reducing properties, making them powerful tools in synthesis. The reactivity can be broadly categorized:

-

Nucleophilicity: The terminal nitrogen of a monosubstituted hydrazine is highly nucleophilic, readily attacking electrophilic centers, most notably carbonyl carbons. This reaction is the gateway to forming hydrazones, which are pivotal intermediates in numerous transformations.

-

Redox Chemistry: The N-N bond is susceptible to both oxidation and reduction. The oxidation to a diazene intermediate is a key step in reactions like the Wolff-Kishner reduction, ultimately leading to the extrusion of highly stable dinitrogen gas (N₂), a powerful thermodynamic driving force.

Applications in Advanced Organic Synthesis

Substituted hydrazines are indispensable reagents for constructing complex molecular frameworks, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals and natural products.

The Fischer Indole Synthesis: A Cornerstone of Heterocyclic Chemistry

Discovered in 1883, the Fischer indole synthesis remains one of the most reliable and versatile methods for preparing indoles.[1][2] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions to form an arylhydrazone, which then undergoes a thermally or acid-catalyzed intramolecular rearrangement to yield the indole core.[3][4]

Mechanistic Pathway: The widely accepted mechanism provides a clear example of causality in experimental design.

Caption: Key mechanistic stages of the Fischer Indole Synthesis.

Expert Insights & Protocol Validation:

-

Causality of Acid Catalysis: The acid catalyst (Brønsted or Lewis) is not merely an additive; it serves multiple critical roles.[1][2] It accelerates the initial formation of the hydrazone, promotes the tautomerization to the reactive enamine intermediate, and facilitates the final elimination of ammonia to drive the formation of the aromatic indole ring.[4][5] The choice of acid (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) depends on the substrate's sensitivity and the required reaction temperature.[1]

-

Self-Validating Protocol: A well-designed Fischer indole synthesis is a self-validating system. The progress can be monitored at each key stage.

Experimental Protocol: Generalized Synthesis of 2,3-Disubstituted Indoles

-

Hydrazone Formation (Validation Point 1):

-

In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) and the unsymmetrical ketone (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid).

-

Add a catalytic amount of acetic acid if not used as the solvent.

-

Stir at room temperature or with gentle warming (40-60 °C) for 1-4 hours.

-

Validation: Monitor the disappearance of the carbonyl starting material by Thin Layer Chromatography (TLC). The formation of the more conjugated hydrazone is often indicated by a color change and a new, less polar spot on the TLC plate.

-

-

Cyclization (Validation Point 2):

-

To the crude hydrazone mixture, add the primary acid catalyst (e.g., polyphosphoric acid, or Eaton's reagent) in a portion-wise manner.

-

Heat the reaction mixture to the optimal temperature (typically 80-160 °C) for 2-12 hours.

-

Validation: Monitor the formation of the indole product by TLC. The highly aromatic product will typically have a distinct Rƒ value and may be UV active.

-

-

Work-up and Purification:

-

Allow the reaction to cool to room temperature.

-

Carefully quench the reaction by pouring it onto crushed ice and neutralizing with a base (e.g., NaOH, NaHCO₃).

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the pure indole.

-

The Wolff-Kishner Reduction: A Classic Deoxygenation Strategy

The Wolff-Kishner reduction provides a robust method for the complete reduction of the carbonyl group of aldehydes and ketones to a methylene (CH₂) group.[6] It is particularly valuable for substrates that are sensitive to the strongly acidic conditions of the alternative Clemmensen reduction.[7] The reaction involves the in-situ formation of a hydrazone, followed by base-catalyzed decomposition.[8][9]

Causality of Basic Conditions and High Temperature: The reaction is conducted under strongly basic conditions (e.g., KOH or potassium tert-butoxide) in a high-boiling polar solvent like diethylene glycol.[10] The base is essential for deprotonating the hydrazone to form a key anion intermediate.[9] The high temperature (~200 °C) is required to overcome the activation energy for the elimination of dinitrogen gas, which is the irreversible and thermodynamically favorable step that drives the reaction to completion.[7]

The Role of Substituted Hydrazines in Drug Discovery and Development

The hydrazine and hydrazide moieties are present in numerous approved drugs and serve as versatile linkers in advanced therapeutic modalities.[11][12] Their ability to act as hydrogen bond donors and acceptors, as well as their capacity to form stable covalent bonds, makes them highly valuable in medicinal chemistry.[13]

Hydrazine-Containing Pharmacophores

Several successful drugs incorporate a hydrazine or its acyl derivative (hydrazide) as a core part of their pharmacophore.[14][15] This structural unit is often responsible for the drug's mechanism of action, such as inhibiting key enzymes.[16]

| Drug | Therapeutic Class | Core Function of Hydrazine/Hydrazide Moiety |

| Isoniazid | Antitubercular | The hydrazide is a pro-drug that, once activated, inhibits the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall.[11] |

| Phenelzine | Antidepressant | Acts as an irreversible inhibitor of monoamine oxidase (MAO), an enzyme that metabolizes neurotransmitters like serotonin and norepinephrine.[15][16] |

| Hydralazine | Antihypertensive | A direct-acting smooth muscle relaxant used to treat high blood pressure.[14][15] |

| Carbidopa | Anti-Parkinson's | The hydrazine group inhibits the peripheral decarboxylation of levodopa, allowing more of it to cross the blood-brain barrier.[15] |

Hydrazone Linkers in Bioconjugation

The reaction between a hydrazine (or hydrazide) and an aldehyde or ketone to form a hydrazone is a cornerstone of bioconjugation chemistry.[17][18] This ligation is widely used to attach drugs, probes, or imaging agents to biomolecules like proteins and antibodies.[19]

Application in Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapies where a potent cytotoxic agent is linked to an antibody that specifically targets cancer cells. Hydrazone linkages are frequently used due to their relative stability in the bloodstream (neutral pH) and susceptibility to hydrolysis in the more acidic environment of endosomes and lysosomes inside the cancer cell, leading to controlled drug release.[20]

Logical Workflow for ADC Synthesis via Hydrazone Ligation

Caption: A validated workflow for producing an Antibody-Drug Conjugate.

Frontiers in Materials Science

The high nitrogen content and reactive nature of substituted hydrazines make them valuable precursors for advanced materials with tailored properties.

High-Energy Density Materials (HEDMs)

Hydrazine is a well-known rocket propellant, and its organic derivatives are extensively researched as HEDMs for explosives and propellants.[21] The key principle is to design molecules with a high positive enthalpy of formation that decompose to form highly stable, gaseous products (primarily N₂).[22] Tetrazine-based compounds, often synthesized from hydrazine precursors, are a prominent class of such materials, offering a balance of energetic performance and thermal stability.[23][24]

Functional Polymers and Materials

Substituted hydrazines serve as monomers or functionalizing agents in polymer chemistry.

-

Polyhydrazides: These polymers can be synthesized and subsequently cyclized to form polyoxadiazoles, a class of high-performance polymers known for their exceptional thermal stability.[25]

-

Reactive Polymer Scaffolds: Polymers bearing pendant hydrazide groups, such as poly(acryloyl hydrazide), are versatile scaffolds.[26] They can be easily modified post-polymerization by reacting them with various aldehydes to introduce a wide range of functionalities, creating materials for applications in drug delivery and biomaterials.[26]

Conclusion

Substituted hydrazines are far more than simple chemical reagents; they are enabling tools that bridge fundamental synthesis with applied science. Their predictable reactivity, governed by the principles of nucleophilicity and redox chemistry, has been masterfully exploited to build intricate heterocyclic systems, design life-saving pharmaceuticals, and engineer advanced materials. The continued exploration of their chemistry, particularly in developing novel catalytic transformations and biocompatible ligations, promises to further expand their already vast research applications, solidifying their indispensable role in the modern molecular sciences.

References

-

Reis, R. L., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Available at: [Link]

-

TSI Journals. (2021). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. Available at: [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]

-

Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Available at: [Link]

-

Study.com. (n.d.). Wolff-Kishner Reduction, Mechanism & Application. Available at: [Link]

-

Wikipedia. (n.d.). Hydrazine. Available at: [Link]

-

Calca Solutions. (n.d.). Empowered Hydrazine Pharmaceuticals with Calca Solutions. Available at: [Link]

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available at: [Link]

-

BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Available at: [Link]

-

Pharmaguideline. (n.d.). Wolff Kishner Reduction. Available at: [Link]

-

Slideshare. (n.d.). Wolff kishner reduction with mechanism. Available at: [Link]

-

chemeurope.com. (n.d.). Fischer indole synthesis. Available at: [Link]

-

Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (2023). ResearchGate. Available at: [Link]

-

Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research. Available at: [Link]

-

Ragnarsson, U., & Grehn, L. (2001). Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews. Available at: [Link]

-

Ragnarsson, U., & Grehn, L. (2001). Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews. Available at: [Link]

-

Wikipedia. (n.d.). Hydrazine (antidepressant). Available at: [Link]

-

Kalia, J., & Raines, R. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Available at: [Link]

-

Natural Sciences Publishing. (2018). Properties and Uses of Substituted Hydrazones. Available at: [Link]

-

Agarwal, P., et al. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry. Available at: [Link]

-

IJCRT.org. (2023). The review on synthetic study of hydrazine derivatives and their pharmacological activities. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Hydrazine Derivatives in Modern Pharmaceutical Synthesis. Available at: [Link]

-

AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. Available at: [Link]

-

Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives. Available at: [Link]

-

Rashidian, M., et al. (2013). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry. Available at: [Link]

-

Bar-Peled, L., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. Available at: [Link]

-

Al-Rekabi, Z. G. (2011). Synthesis of Poly [(N – Acryl) Substituted Hydrazone] from Condensation of Poly Acryloyl Chloride with Various Schiff Bases. Al-Nahrain Journal of Science. Available at: [Link]

-

MDPI. (2023). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Available at: [Link]

-

Karaghiosoff, K., et al. (2012). Energetic hydrazine-based salts with nitrogen-rich and oxidizing anions. Dalton Transactions. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

-

MDPI. (2022). Synthesis of New S-Triazine Bishydrazino and Bishydrazido-Based Polymers and Their Application in Flame-Retardant Polypropylene Composites. Available at: [Link]

-

Fernandez-Trillo, F., et al. (2017). Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification. Polymer Chemistry. Available at: [Link]

-

Nehe, S., et al. (2025). Fused Azo-Bridged Triazolo-Pyridazine-Derived Energetic Materials. Organic Letters. Available at: [Link]

-

MDPI. (2022). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Available at: [Link]

-

Zhang, M., et al. (2022). Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. Frontiers in Chemistry. Available at: [Link]

-

MDPI. (2022). Coordination Energetic Materials—Scientific Curiosity or Future of Energetic Material Applications?. Available at: [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. testbook.com [testbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 5. Fischer_indole_synthesis [chemeurope.com]

- 6. Wolff kishner reduction with mechanism | PPTX [slideshare.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. study.com [study.com]

- 9. byjus.com [byjus.com]

- 10. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 11. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijcrt.org [ijcrt.org]

- 13. psvmkendra.com [psvmkendra.com]

- 14. calcasolutions.com [calcasolutions.com]

- 15. Hydrazine Building Blocks - Enamine [enamine.net]

- 16. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]

- 17. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Hydrazine - Wikipedia [en.wikipedia.org]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis of New S-Triazine Bishydrazino and Bishydrazido-Based Polymers and Their Application in Flame-Retardant Polypropylene Composites | MDPI [mdpi.com]

- 26. Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00535K [pubs.rsc.org]

Biological activity of 1-Benzyl-1-methylhydrazine

An In-Depth Technical Guide to the Biological Activity of 1-Benzyl-1-methylhydrazine

Executive Summary

This compound is a hydrazine derivative with significant potential as a modulator of monoamine oxidase (MAO), a key enzyme system in the central nervous system. This guide provides a comprehensive technical overview of its biological activity, focusing on its primary mechanism as an MAO inhibitor. We delve into the foundational biochemistry of MAO, elucidate the mechanistic basis for inhibition by hydrazine compounds, and present detailed experimental workflows for characterizing its potency and mode of action. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics for neurological and psychiatric disorders. By synthesizing established methodologies with mechanistic insights, this guide serves as a foundational resource for investigating this compound and related analogues.

Introduction to this compound

This compound belongs to the substituted hydrazine class of compounds, which has historically been a rich source of pharmacologically active agents, most notably as inhibitors of monoamine oxidase.[1] Understanding its chemical properties and synthetic routes is fundamental to appreciating its biological potential.

Chemical Structure and Properties

The structure of this compound features a hydrazine core asymmetrically substituted with a methyl group and a benzyl group. This configuration is crucial for its interaction with biological targets.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 3931-52-0 | [2] |

| Molecular Formula | C₈H₁₂N₂ | [2] |

| Molecular Weight | 136.19 g/mol | [2] |

| Topological Polar Surface Area | 29.3 Ų | [2] |

| SMILES | CN(CC1=CC=CC=C1)N | [2] |

The presence of the hydrazine moiety (-NH-NH₂) is the key functional group, known to be highly reactive and capable of interacting with enzymes.[3] The benzyl and methyl groups provide steric and electronic features that influence binding affinity and selectivity for specific enzyme isoforms.

Synthesis Overview

The synthesis of 1-methyl-1-(substituted benzyl)hydrazines is well-documented. A common and efficient method involves the direct alkylation of methylhydrazine with a corresponding benzyl halide, such as benzyl chloride.[4][5] An alternative route involves the formation of a hydrazone from an aldehyde and methylhydrazine, followed by reduction.[6] The accessibility of these synthetic pathways allows for the generation of a wide array of analogues for structure-activity relationship (SAR) studies.[4]

Primary Biological Target: Monoamine Oxidase (MAO)

The principal biological activity of many substituted hydrazines is the inhibition of monoamine oxidase (MAO).[1][7] MAO is a mitochondrial-bound enzyme responsible for the oxidative deamination of monoamine neurotransmitters, thereby regulating their concentration in the brain and peripheral tissues.[8]

MAO Isoforms: MAO-A and MAO-B

MAO exists in two distinct isoforms, MAO-A and MAO-B, which differ in their substrate preferences, inhibitor sensitivities, and tissue distribution.[9]

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is a validated strategy for treating major depressive disorder and anxiety.[8][9]

-

MAO-B: Primarily metabolizes phenylethylamine and is a key enzyme in dopamine degradation. Selective MAO-B inhibitors are used in the treatment of Parkinson's disease and have been explored for Alzheimer's disease.[8][9]

Dopamine and tyramine are substrates for both isoforms. The development of isoform-selective inhibitors is a critical goal in drug discovery to maximize therapeutic efficacy while minimizing side effects.[9]

Mechanism of MAO Inhibition

Hydrazine derivatives, including this compound, are classic "mechanism-based inhibitors" or "suicide substrates" of MAO. The catalytic cycle of MAO itself processes the inhibitor into a reactive species that subsequently inactivates the enzyme, often through covalent modification of the flavin adenine dinucleotide (FAD) cofactor.[7]

The proposed mechanism involves the enzyme oxidizing the hydrazine, which then forms a highly reactive intermediate. This intermediate can covalently bind to the FAD cofactor or nearby amino acid residues in the active site, leading to irreversible inhibition.[7]

Caption: Proposed mechanism of irreversible MAO inhibition by a hydrazine derivative.

Experimental Workflows for Characterizing Biological Activity

A systematic approach is required to fully characterize the inhibitory profile of this compound. This involves a tiered workflow from initial screening to detailed mechanistic studies.

Workflow 1: In Vitro MAO Inhibition Screening

The primary goal of this workflow is to determine the potency of the compound, expressed as the half-maximal inhibitory concentration (IC₅₀), against both MAO-A and MAO-B isoforms.

Caption: Lineweaver-Burk plots illustrating competitive vs. non-competitive inhibition.

Toxicological Profile and Safety Considerations

While this compound itself lacks extensive toxicological data, the profile of its parent structure, methylhydrazine, mandates careful consideration. Methylhydrazine is a known potent toxin with significant health risks.

-

Target Organs: Acute and chronic exposure to methylhydrazine can cause severe damage to the liver, kidneys, and central nervous system. It is also highly corrosive to the skin and mucous membranes. [10][11]* Carcinogenicity: Methylhydrazine is considered a potential human carcinogen by NIOSH. [10]Its metabolism can produce reactive intermediates capable of alkylating DNA. [10]* Mechanism of Toxicity: The toxicity of hydrazines is partly linked to their metabolism by enzymes like cytochrome P450 and MAO, which can generate reactive radicals. [10] Given these risks, all research involving this compound must be conducted with stringent safety protocols, including the use of appropriate personal protective equipment (PPE), handling within a chemical fume hood, and proper waste disposal procedures.

Future Directions and Therapeutic Potential

This compound represents a foundational scaffold for the development of novel MAO inhibitors. Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl ring (e.g., adding electron-withdrawing or -donating groups) can be explored to optimize potency and, crucially, selectivity for MAO-A or MAO-B. [4]2. Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential. Poor bioavailability or rapid metabolism can limit in vivo efficacy, a common challenge for natural and synthetic inhibitors. []3. Toxicology Assessment: A thorough evaluation of the toxicological profile of any promising analogue is necessary to ensure a viable therapeutic window, moving beyond the known hazards of the parent hydrazine structure.

By leveraging the workflows described herein, researchers can systematically evaluate this compound and its derivatives, potentially unlocking new therapeutic agents for a range of neurological disorders.

References

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

-

Butler, D. E., Alexander, S. M., McLean, J. W., & Strand, L. B. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry, 14(11), 1052–1054. Retrieved from [Link]

-

Butler, D. E., Alexander, S. M., McLean, J. W., & Strand, L. B. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. PubMed. Retrieved from [Link]

-

Gecit, M. R., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6669. Retrieved from [Link]

-

Butler, D. E., Alexander, S. M., McLean, J. W., & Strand, L. B. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 198458, this compound. Retrieved from [Link]

-

Adhikari, B., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(19), 6241. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding Benzyl 1-methylhydrazinecarboxylate: Properties, Applications, and Synthesis Insights. Retrieved from [Link]

-

Poudel, B., et al. (2019). In Vitro and in Silico Human Monoamine Oxidase Inhibitory Potential of Anthraquinones, Naphthopyrones, and Naphthalenic Lactones from Cassia obtusifolia Linn Seeds. Molecules, 24(18), 3377. Retrieved from [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6061, Methylhydrazine. Retrieved from [Link]

-

Kivrak, A., et al. (2018). Synthesis and biological properties of novel 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene) hydrazine analogues. Turkish Journal of Chemistry, 42, 1269-1282. Retrieved from [Link]

-

Karczmarczyk, J., et al. (2021). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 26(16), 4987. Retrieved from [Link]

-

McEwen, C. M., & Cohen, J. D. (1966). Inhibition of monoamine oxidase by substituted hydrazines. The Journal of biological chemistry, 241(20), 4583–4592. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Methylhydrazine. Retrieved from [Link]

-

Akıncıoğlu, A., et al. (2019). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 24(18), 3378. Retrieved from [Link]

-

Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2014). Hydrazine, methyl-: Human health tier II assessment. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Hydrazines. Retrieved from [Link]

Sources

- 1. Synthesis of 1-methyl-1-(substituted benzyl)hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H12N2 | CID 198458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 10. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

Solubility of 1-Benzyl-1-methylhydrazine in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Benzyl-1-methylhydrazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a crucial intermediate in pharmaceutical synthesis. Recognizing the limited availability of direct quantitative solubility data in public literature, this document synthesizes foundational chemical principles with established experimental methodologies. It offers a robust framework for scientists to predict, understand, and experimentally determine the solubility of this compound in a variety of organic solvents. This guide is structured to empower researchers with both the theoretical knowledge and practical tools necessary for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction: The Significance of this compound and Its Solubility

This compound (C₈H₁₂N₂) is a substituted hydrazine derivative that serves as a versatile building block in organic synthesis.[1] Its structural combination of a benzyl group and a methylhydrazine moiety makes it a key precursor for various pharmacologically active compounds. The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a laboratory and industrial setting. Understanding and controlling solubility is paramount for:

-

Reaction Kinetics: Ensuring reactants are in the same phase for optimal reaction rates and yields.

-

Purification: Selecting appropriate solvents for crystallization, extraction, and chromatographic separation.

-

Formulation: Developing stable and bioavailable drug delivery systems.

-

Process Safety: Managing concentration-dependent hazards and ensuring safe handling.[2]

This guide provides an in-depth analysis of the factors governing the solubility of this compound and presents a detailed protocol for its empirical determination.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Colorless to light yellow liquid (Isomer 1-benzyl-2-methylhydrazine is a yellow solid) | [2][3] |

| Topological Polar Surface Area | 29.3 Ų | [1] |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | [1] |

| Hydrogen Bond Acceptors | 2 (from the nitrogen atoms) | [1] |

The presence of both a non-polar benzene ring and a polar hydrazine group imparts a dual character to the molecule, significantly influencing its interaction with various solvents.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" provides a predictive framework for estimating solubility.[4] This rule suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Polar Solvents

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydrazine moiety of this compound, with its capacity for hydrogen bonding, is expected to interact favorably with these solvents.[2] Consequently, good solubility is anticipated in lower alcohols. Solubility in water is also expected, though it may be limited by the hydrophobic nature of the benzyl group.[2]

-

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents can accept hydrogen bonds but do not donate them. The nitrogen atoms in this compound can act as hydrogen bond donors to these solvents. Additionally, dipole-dipole interactions will contribute to solubility. Therefore, this compound is predicted to be soluble in many polar aprotic solvents.

Non-Polar Solvents

-

Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): The primary intermolecular forces in these solvents are weak van der Waals forces. The non-polar benzyl group of this compound will facilitate some degree of solubility in these solvents. However, the energy required to break the hydrogen bonds between the polar hydrazine groups may limit overall solubility.[2] It is reported that the isomer, 1-methyl-2-benzylhydrazine, has a solubility of >10% in benzene, suggesting that this compound will also exhibit significant solubility in aromatic non-polar solvents like toluene.[3]

The following diagram illustrates the anticipated solubility trends based on solvent polarity.

Caption: Predicted solubility based on solvent class.

Literature-Reported Solubility Data

As previously noted, specific quantitative solubility data for this compound is sparse in the available literature. The following table summarizes the qualitative and related data that has been reported.

| Solvent Class | Solvent | Reported Solubility | Source |

| Polar Protic | Water, Alcohols | Tends to be soluble | [2] |

| Non-Polar | Benzene | >10% (for isomer 1-methyl-2-benzylhydrazine) | [3] |